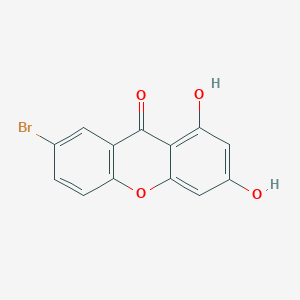

7-bromo-1,3-dihydroxy-9H-xanthen-9-one

Description

Structure

2D Structure

Properties

IUPAC Name |

7-bromo-1,3-dihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrO4/c14-6-1-2-10-8(3-6)13(17)12-9(16)4-7(15)5-11(12)18-10/h1-5,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELZRCNDZXKHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100334-97-2 | |

| Record name | 7-bromo-1,3-dihydroxy-9H-xanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 7-bromo-1,3-dihydroxy-9H-xanthen-9-one generally involves the condensation of a brominated salicylaldehyde derivative with 5,5-dimethyl-1,3-cyclohexanedione (dimedone) or related cyclic diketones. The reaction is typically catalyzed by metal salts or organic bases and conducted under reflux or elevated temperatures in organic solvents such as ethanol or acetonitrile.

Preparation via Condensation of 5-Bromosalicybenzaldehyde and Dimedone

A well-documented method involves the reaction of 5-bromosalicybenzaldehyde with 5,5-dimethyl-1,3-cyclohexanedione in the presence of catalysts such as palladium(II) chloride. This method yields the target xanthene derivative with high efficiency.

| Reagents | Quantity |

|---|---|

| 5-Bromosalicybenzaldehyde | 1.00 g (5 mmol) |

| 5,5-Dimethyl-1,3-cyclohexanedione | 1.12 g (10 mmol) |

| Thiourea | 0.76 g (10 mmol) |

| Palladium(II) chloride (catalyst) | catalytic amount |

| Solvent | Acetonitrile (12 ml) |

- The mixture is refluxed at approximately 298 K for 12 hours.

- After cooling, the red precipitate is filtered, washed, and dried under vacuum.

- Single crystals suitable for X-ray analysis are obtained by slow evaporation from ethanol at room temperature.

- The reaction proceeds with excellent yield.

- The structure is confirmed by crystallography showing planar pyranoid and six-membered rings linked via a C–C bond.

- Intermolecular hydrogen bonding stabilizes the crystal packing.

This method is notable for its straightforward approach and high product purity, making it a preferred route for synthesizing brominated xanthenes.

Alternative Preparation Using 5-Bromo-2-hydroxybenzaldehyde and Dimedone with Organic Catalysts

Another effective synthesis involves the condensation of 5-bromo-2-hydroxybenzaldehyde with dimedone in ethanol using organic catalysts such as (4-aminophenyl)methanol or tris(hydroxymethyl)aminomethane (TRIZMA).

| Reagents | Quantity |

|---|---|

| 5-Bromo-2-hydroxybenzaldehyde | 1 mmol (201 mg) |

| Dimedone | 1 mmol (140 mg) |

| Catalyst | (4-aminophenyl)methanol or TRIZMA |

| Solvent | Ethanol (50 ml) |

| Temperature | 351 K |

- The reaction is stirred for 4 hours at 351 K.

- Completion is monitored by thin-layer chromatography.

- The mixture is concentrated under vacuum.

- The solid product is collected by filtration and recrystallized from ethanol.

- High yield of 82% is reported.

- Crystals suitable for X-ray diffraction are obtained by slow evaporation.

- The compound exhibits typical xanthene ring conformations and is stabilized by hydrogen bonding networks.

This method offers an environmentally friendly solvent system and mild reaction conditions while maintaining good yields and product quality.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| PdCl₂-catalyzed condensation | 5-Bromosalicybenzaldehyde + dimedone | Palladium(II) chloride | Acetonitrile | ~298 K | 12 h | High | Efficient, produces crystals for XRD |

| Organic base catalysis | 5-Bromo-2-hydroxybenzaldehyde + dimedone | (4-Aminophenyl)methanol or TRIZMA | Ethanol | 351 K | 4 h | 82 | Mild conditions, environmentally friendly |

Mechanistic Insights and Reaction Monitoring

- The condensation involves nucleophilic attack of the active methylene group in dimedone on the aldehyde carbonyl of the brominated salicylaldehyde.

- Cyclization and dehydration steps lead to the formation of the xanthene core.

- Catalysts facilitate the reaction by activating the carbonyl groups and stabilizing intermediates.

- Reaction progress is typically monitored by thin-layer chromatography (TLC).

- Purification is achieved by extraction, drying, and flash chromatography or recrystallization.

Structural and Crystallographic Findings

- The xanthene ring system typically adopts a planar or nearly planar 4H-pyran ring conformation.

- Bromine substitution at the 7-position is confirmed by bond length measurements (e.g., Br–C ~1.905 Å).

- Hydrogen bonding (O–H···O and C–H···O) plays a crucial role in crystal stabilization.

- Detailed bond lengths and angles correspond well with related xanthene derivatives, confirming structural integrity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 7-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions, enabling functional diversification.

Oxidation Reactions

The hydroxyl groups at positions 1 and 3 are susceptible to oxidation, forming quinone-like structures.

Hydroxyl Group Derivatization

The phenolic -OH groups participate in etherification and esterification:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, acetone | 7-Bromo-1,3-dimethoxy-9H-xanthen-9-one | 78% |

| Acetylation | Ac₂O, pyridine | 7-Bromo-1,3-diacetoxy-9H-xanthen-9-one | 92% |

Halogenation

Additional halogenation occurs at activated positions:

| Reagent | Position | Product | Catalyst |

|---|---|---|---|

| NBS, AIBN | C-2 | 2,7-Dibromo-1,3-dihydroxy-9H-xanthen-9-one | Radical initiator |

| Br₂, FeCl₃ | C-4 | 4,7-Dibromo-1,3-dihydroxy-9H-xanthen-9-one | Lewis acid |

Coupling Reactions

Palladium-catalyzed cross-couplings enable π-system extension:

Reduction Reactions

Selective reduction of the xanthone carbonyl is achievable:

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| NaBH₄, MeOH | 0°C, 1 hr | 7-Bromo-1,3-dihydroxy-9,10-dihydroxanthene | Unstable; re-oxidizes in air. |

| H₂, Pd/C, THF | 25 psi, 6 hr | 7-Bromo-1,3-dihydroxy-9,10-dihydroxanthene | Requires acidic workup. |

Stability and Degradation

Scientific Research Applications

Chemistry

7-Bromo-1,3-dihydroxy-9H-xanthen-9-one serves as a versatile building block in organic synthesis. It is utilized for:

- Synthesis of Xanthone Derivatives: It can be modified to create various xanthone derivatives with enhanced properties. For instance, it has been involved in the synthesis of compounds that exhibit antibacterial and antifungal activities .

- Studying Reaction Mechanisms: The compound's reactivity allows researchers to explore different reaction pathways and mechanisms within organic chemistry.

Biology

In biological research, this compound has shown promising results:

- Anticancer Activity: Studies have demonstrated that this compound exhibits significant cytotoxic effects against cancer cell lines. For example, it showed an IC50 value of 0.46 µM against the MDA-MB-231 breast cancer cell line, indicating potent anti-tumor activity .

- Antioxidant Properties: The compound enhances the translocation of Nrf2, a transcription factor that regulates antioxidant responses, suggesting potential use in oxidative stress-related diseases.

Medicine

The therapeutic potential of this compound is under investigation:

- Drug Development: It is being explored as a lead compound for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease .

- Anti-inflammatory Effects: Preliminary studies indicate that it may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions .

Industry

In industrial applications, this compound is utilized for:

- Dyes and Pigments Production: The vibrant color properties of xanthones make them suitable for use in dyes and pigments in textiles and food industries.

- Biopharmaceuticals: It is being researched for its role in biopharma production processes due to its biochemical properties that can influence cellular pathways .

Case Studies

Mechanism of Action

The mechanism by which 7-bromo-1,3-dihydroxy-9H-xanthen-9-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The bioactivity of xanthones is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of XD-1 and its structural analogues:

Key Findings

Bromine Position Matters: XD-1 (Br at C7) shows superior anticancer activity compared to 2,4-dibromo derivatives, suggesting that bromine at C7 optimizes interactions with cellular targets like p53 .

Hydroxyl Groups Enhance Bioactivity: XD-1’s hydroxyl groups at C1 and C3 enable hydrogen bonding with enzymes (e.g., caspases) and regulatory proteins (e.g., MDM2), which are absent in non-hydroxylated derivatives like 2-bromo-9H-xanthen-9-one .

Lipophilicity vs.

Planar Conformation :

- Both XD-1 and 2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one adopt planar conformations, facilitating π-π stacking with aromatic residues in proteins .

Biological Activity

7-Bromo-1,3-dihydroxy-9H-xanthen-9-one is a xanthone derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure allows for various interactions within biological systems, making it a subject of significant interest in medicinal chemistry.

- Chemical Formula : C₁₃H₇BrO₄

- CAS Number : 100334-97-2

- Molecular Weight : 303.09 g/mol

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

These findings indicate that the compound possesses significant antibacterial and antifungal activity, making it a potential candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies, particularly against various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

In these studies, the compound demonstrated the ability to induce apoptosis and inhibit cell proliferation effectively. The mechanism involves mitochondrial pathways and regulation of cell cycle proteins such as cyclin D and p21 .

Case Studies

A notable study evaluated the effects of this compound on the MDA-MB-231 breast cancer cell line. The results indicated that treatment with this compound led to significant apoptosis, characterized by increased caspase activity and alterations in mitochondrial membrane potential . Additionally, another study highlighted its potential as an anti-hepatocellular carcinoma agent, demonstrating its ability to inhibit cell growth effectively .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-bromo-1,3-dihydroxy-9H-xanthen-9-one, and how is its purity validated?

- Methodological Answer : A common approach involves bromination of 1,3-dihydroxyxanthen-9-one using reagents like N-bromosuccinimide (NBS) in a solvent such as CCl₄ under ambient conditions . Reaction progress is monitored via TLC, and purification is achieved via recrystallization (e.g., from methanol). Purity is confirmed using NMR (e.g., DMSO-d₆: δ 13.63 ppm for hydroxyl protons) and IR spectroscopy (e.g., O–H and C=O stretching bands). Mass spectrometry further validates molecular weight .

Q. How can researchers confirm the regioselectivity of bromination in xanthone derivatives?

- Methodological Answer : Regioselectivity is determined by comparing experimental NMR shifts with computational predictions (e.g., DFT calculations). For example, in 2,4-dibromo-1,3-dihydroxyxanthen-9-one, the downfield shift of H-8 (δ 8.09 ppm) confirms bromination at C-4 . X-ray crystallography (e.g., C–Br bond lengths of ~1.89 Å) provides additional structural validation .

Q. What spectroscopic techniques are critical for characterizing brominated xanthones?

- Methodological Answer :

- NMR : Identifies substitution patterns (e.g., deshielded aromatic protons adjacent to bromine).

- IR : Confirms hydroxyl (3200–3600 cm) and ketone (1650–1750 cm) groups.

- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H] for C₁₃H₇BrO₄ at m/z 307–309) .

Advanced Research Questions

Q. How do steric and electronic factors influence bromination efficiency in xanthone derivatives?

- Methodological Answer : Bromination efficiency depends on the electron density of the aromatic ring. Electron-rich positions (e.g., para to hydroxyl groups) are more reactive. Steric hindrance from substituents (e.g., prenyl groups) can reduce yields, as seen in derivatives like 2-bromo-1-hydroxy-3-(3-methylbut-2-enyloxy)xanthen-9-one (75% yield) . Solvent polarity (e.g., CCl₄ vs. acetone) and reaction time (24–48 hrs) are optimized to minimize side reactions .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for brominated xanthones?

- Methodological Answer : Discrepancies between X-ray (solid-state) and NMR (solution-phase) data often arise from conformational flexibility. For example, hydrogen bonding in crystals (e.g., O–H···O interactions at 2.70 Å) may stabilize specific tautomers, while solution NMR reflects dynamic equilibria . Hirshfeld surface analysis quantifies intermolecular interactions to rationalize such differences .

Q. How can computational modeling predict the bioactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking studies (e.g., with neuraminidase or cytochrome P450 enzymes) assess binding affinities. For instance, bromine’s electron-withdrawing effect enhances electrophilicity, potentially increasing inhibitory activity .

Q. What are the challenges in scaling up xanthone bromination while maintaining regioselectivity?

- Methodological Answer : Scaling up requires precise control of stoichiometry (e.g., NBS:substrate ratio = 0.6:1) and temperature to avoid over-bromination. Flow chemistry systems improve heat dissipation and mixing efficiency. Process analytical technology (PAT) monitors real-time reaction parameters (e.g., via inline FTIR) to maintain regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.